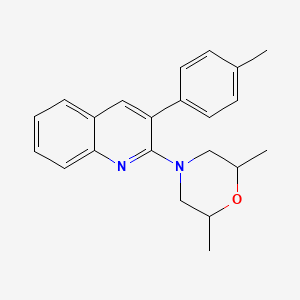![molecular formula C19H19ClN2O3S B2861647 5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid CAS No. 433942-99-5](/img/structure/B2861647.png)
5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid, commonly known as TBB or TBBt, is a chemical compound that belongs to the class of thioamide-based inhibitors. It has been extensively studied in the field of biochemistry and pharmacology due to its potent inhibitory effects on various enzymes and proteins.
Mechanism of Action
TBB exerts its inhibitory effects by binding to the active site of the target enzyme or protein and preventing its activity. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity, which leads to the accumulation of misfolded proteins and the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
TBB has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the growth of various cancer cell lines and to sensitize them to chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TBB in lab experiments is its high potency and specificity, which allows for the selective inhibition of the target enzyme or protein. However, its use is limited by its poor solubility in water, which requires the use of organic solvents for its preparation and administration.
Future Directions
There are several future directions for the research on TBB, including the development of more potent and selective inhibitors, the identification of new targets for TBB, and the investigation of its potential therapeutic applications in various diseases. Additionally, the use of TBB in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Synthesis Methods
The synthesis of TBB involves the reaction of 4-tert-butylbenzoyl isothiocyanate with 2-chlorobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure TBB.
Scientific Research Applications
TBB has been widely used as a research tool in various fields such as cancer biology, neurobiology, and molecular biology. It has been shown to inhibit the activity of several enzymes and proteins, including proteasome, cathepsin B, and caspases, which are involved in various cellular processes.
properties
IUPAC Name |
5-[(4-tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-19(2,3)12-6-4-11(5-7-12)16(23)22-18(26)21-13-8-9-15(20)14(10-13)17(24)25/h4-10H,1-3H3,(H,24,25)(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXYIJPPGMODLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

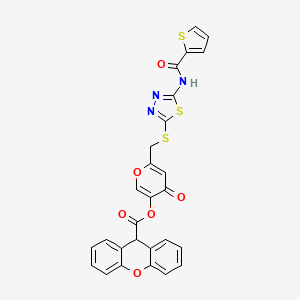
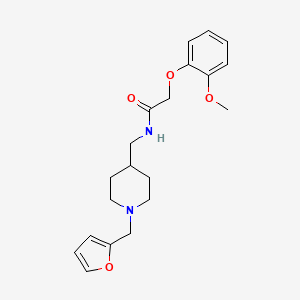
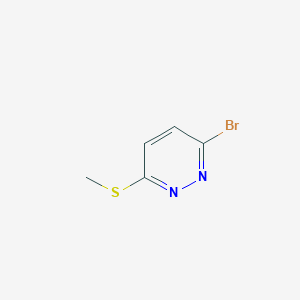
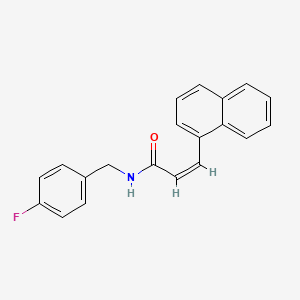
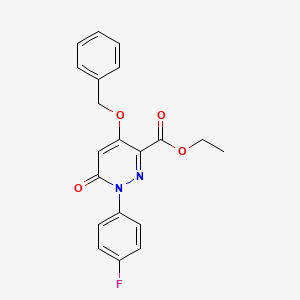
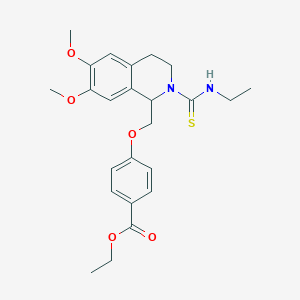


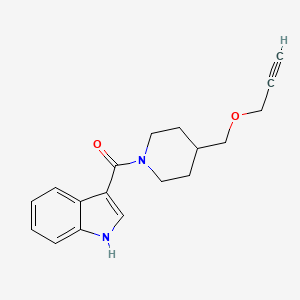
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)
![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)
